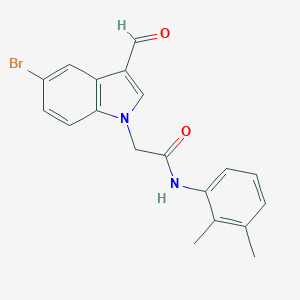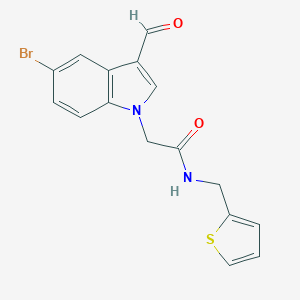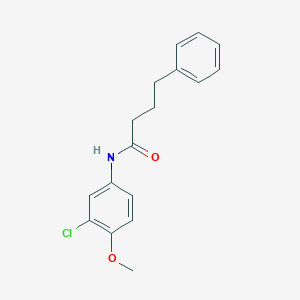![molecular formula C22H23BrCl2N4O6 B297527 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297527.png)
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide can induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory properties and potential use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is the limited understanding of its mechanism of action.
Future Directions
Future research on 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide could focus on further understanding its mechanism of action, exploring its potential use in treating other diseases, and developing more efficient synthesis methods. Additionally, research could focus on developing more potent analogs of this compound for use in clinical trials.
Synthesis Methods
The synthesis of 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide involves several steps. The starting material is 3-bromo-4-hydroxybenzaldehyde, which is reacted with 2-(2,3-dichlorophenyl)acetic acid to form the corresponding acid. This acid is then converted to the corresponding acid chloride, which is reacted with 5-methoxy-2-[(3-methoxypropyl)amino]benzoic acid to form the corresponding amide. This amide is then reacted with hydrazine hydrate and 2,4-dinitrophenylhydrazine to give the final product.
Scientific Research Applications
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been studied for its anti-inflammatory properties and potential use in treating neurodegenerative diseases.
properties
Product Name |
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide |
|---|---|
Molecular Formula |
C22H23BrCl2N4O6 |
Molecular Weight |
590.2 g/mol |
IUPAC Name |
N//'-[(E)-[3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C22H23BrCl2N4O6/c1-33-8-4-7-26-21(31)22(32)29-27-11-13-9-14(23)20(17(10-13)34-2)35-12-18(30)28-16-6-3-5-15(24)19(16)25/h3,5-6,9-11H,4,7-8,12H2,1-2H3,(H,26,31)(H,28,30)(H,29,32)/b27-11+ |
InChI Key |
QXWDQQAMRWGQGB-LUOAPIJWSA-N |
Isomeric SMILES |
COCCCNC(=O)C(=O)N/N=C/C1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Canonical SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)



![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)

![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)